3-hydroxy-2-nonyl-3H-quinolin-4-one
Description
3-Hydroxy-2-nonyl-3H-quinolin-4-one (C₁₈H₂₅NO₂; molecular weight: 287.4 g/mol, CAS: 1259944-03-0) is a 4-quinolone derivative characterized by a hydroxyl group at position 3, a nonyl (C9) alkyl chain at position 2, and a ketone at position 4. It is synthesized via condensation and cyclization reactions, yielding a crystalline solid with UV absorption maxima at 215, 251, 290, and 342 nm . This compound, also termed C9-PQS, is structurally analogous to bacterial signaling molecules like Pseudomonas quinolone signal (PQS), which regulate virulence and biofilm formation in Pseudomonas aeruginosa .
Properties
Molecular Formula |
C18H25NO2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-hydroxy-2-nonyl-3H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,18,21H,2-8,13H2,1H3 |
InChI Key |
YADOTSYBJACVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nonyl-3H-quinolin-4-one typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-nonylaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 2-nonyl-4-hydroxyquinoline. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-nonyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroquinoline derivative.
Substitution: The nonyl chain at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
3-Hydroxy-2-nonyl-3H-quinolin-4-one, a quinolone derivative, has diverse applications, particularly in pharmaceuticals, due to its biological activities. Research indicates its potential in drug development targeting infections or oxidative stress.
Research Findings
- This compound possesses significant biological activities. Quinolone derivatives have been studied for their potential biological activities.
- This compound may interact with enzymes involved in metabolic pathways, influencing their activity and providing insights into its mechanism of action.
- This compound has a long nonyl side chain, which may enhance lipid solubility and influence biological interactions compared to other simpler analogs.
- The inhibitory activity of 3H-NQNO on respiration was better than that of heptyl derivatives and additive with that shown by antimycin .
- 4-quinolone derivatives are more potent than 2,3-dihydroquinolin-4-one derivatives .
- The efficacy of conventional drugs was improved when a nontoxic antimigratory drug was combined with conventional cytotoxic drugs in treatment for MXT mouse mammary tumor .
- 4-Hydroxy-2-quinolone analogs could be further developed as promising antimicrobial agents especially for antifungal treatment . These newly synthesized compounds may mainly target fungal molecules rather than bacterial ones, which is not found in other quinolone drugs, which are primarily used as an antibacterial treatment .
- Synthesized 2-n-nonyl-4-hydroxy$$3-3H]quinoline N-oxide ([3H]NoHOQnO) is a powerful inhibitor of both NADH oxidase and succinate oxidase activities in submitochondrial particles from beef heart . The binding of [3H]NoHOQnO to submitochondrial particles reveals one specific binding site, which is sensitive to antimycin, and a large amount of aspecific binding .
Data Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Known for its antioxidant properties |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits strong antibacterial activity |
| 2-Methylquinoline | Methyl group at position 2 | Used in dye manufacturing |
| 6-Fluoroquinolone | Fluorine substituent enhancing lipophilicity | Potent against resistant bacterial strains |
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nonyl-3H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-hydroxy-2-nonyl-3H-quinolin-4-one are best contextualized by comparing it to related 4-quinolones, which vary in substituent groups, chain length, and biological activity. Key analogs include:
3-Heptyl-4-Hydroxy-2(1H)-Quinolone (CAS: 84261-41-6)
- Structure : A shorter heptyl (C7) chain at position 2, hydroxyl at position 3, and ketone at position 4.
- Properties: Molecular formula C₁₆H₂₁NO₂ (MW: 259.34 g/mol).
- Activity : Similar to C9-PQS, it exhibits quorum-sensing activity in bacteria but with reduced efficacy due to shorter chain length .
3-Hydroxy-2-Phenyl-4(1H)-Quinolinone (CAS: 31588-18-8)
- Structure: A phenyl group replaces the nonyl chain at position 2.
- Properties: Molecular formula C₁₅H₁₁NO₂ (MW: 237.26 g/mol).
- Activity: Demonstrates moderate antimicrobial activity against Gram-positive bacteria but lacks the biofilm-modulating effects of alkylated quinolones .
2-Heptyl-3-Hydroxy-4-Quinolone (PQS; CAS: 521313-35-9)
- Structure : Hydroxyl at position 3, heptyl chain at position 2, and ketone at position 4.
- Properties: Molecular formula C₁₆H₂₁NO₂ (MW: 259.34 g/mol). UV λmax at 250 and 315 nm, distinct from C9-PQS due to electronic effects of substituent positioning .
- Activity: A critical virulence factor in P. aeruginosa, PQS activates transcription of virulence genes. The shorter heptyl chain reduces stability in hydrophobic environments compared to C9-PQS .
3-Hydroxy-2-(4-Hydroxyphenyl)Benzo[h]Quinolin-4(1H)-One (3c)
- Structure: A fused benzoquinoline core with a 4-hydroxyphenyl group at position 2.
- Properties: Molecular formula C₂₀H₁₃NO₃ (MW: 315.33 g/mol). The extended aromatic system increases planarity, enhancing intercalation into DNA or enzyme active sites .
- Activity : Acts as a selective CYP1B1 inhibitor (IC₅₀: 0.8 μM), leveraging aryl interactions for isoform specificity .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Alkyl Chain Length: Compound Chain Length Bioactivity C9-PQS C9 Quorum sensing, biofilm modulation PQS (heptyl) C7 Virulence activation (weaker than C9-PQS) 3-Heptyl-4-hydroxy-2(1H)-quinolone C7 Reduced membrane partitioning
- Aromatic vs. Alkyl Substituents: Phenyl or aryl groups (e.g., 3-Hydroxy-2-phenyl-4(1H)-quinolinone) enhance binding to aromatic enzyme pockets (e.g., CYP1B1) but reduce solubility in aqueous media .
Spectroscopic and Physical Properties
Key Research Findings
- Antimicrobial Activity: Alkylated 4-quinolones (e.g., C9-PQS) disrupt bacterial membranes, while aryl-substituted analogs (e.g., 3-Hydroxy-2-phenyl-4(1H)-quinolinone) target intracellular enzymes .
- Enzyme Inhibition: Aryl-substituted benzoquinolines (e.g., compound 3c) achieve CYP1B1 selectivity via steric and electronic complementarity, unlike alkylated quinolones .
- Quorum Sensing : C9-PQS and PQS exhibit chain-length-dependent activity, with longer chains enhancing signal persistence in biofilms .
Q & A
Q. What are the recommended protocols for synthesizing 3-hydroxy-2-nonyl-3H-quinolin-4-one in laboratory settings?
- Methodological Answer : A microwave-assisted synthesis method using indium(III) chloride (InCl₃) as a catalyst is effective. Reactants are irradiated at 360 W for 5 minutes, yielding the compound at 63% purity. Purification involves crystallization from a dichloromethane/di-isopropylether solvent system . For structural confirmation, use HPLC (≥98% purity) and UV/Vis spectroscopy (λmax: 215, 251, 290, 342 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- UV/Vis Spectroscopy : Peaks at 215, 251, 290, and 342 nm confirm the quinolinone backbone and substituent effects .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for alkyl chain (nonyl group) integration and carbonyl (C=O) resonance. Compare with structurally similar 2-heptyl derivatives to distinguish alkyl chain impacts .
- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 288.1958 (calc.) and observed m/z 288.1954 validate the molecular formula (C₁₈H₂₅NO₂) .
Q. How should this compound be stored to ensure long-term stability, and what are the indicators of degradation?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds four years under these conditions. Degradation indicators include color changes (yellowing), reduced HPLC purity (<98%), and shifts in UV/Vis absorbance .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to improve reaction efficiency .
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to enhance crystallization yield .
- Reaction Time : Conduct time-resolved studies under microwave conditions to minimize side-product formation .
Q. What strategies are employed to resolve contradictions in UV/Vis spectral data between structurally similar quinolone derivatives?
- Methodological Answer :
- Alkyl Chain Impact : Compare λmax values of nonyl (342 nm) vs. heptyl (e.g., 335 nm in 2-heptyl-4-quinolone) derivatives to assess alkyl chain length effects on conjugation .
- Solvent Effects : Re-measure spectra in polar (e.g., methanol) vs. non-polar solvents to identify solvent-induced shifts .
- Computational Modeling : Use DFT calculations to correlate experimental UV/Vis data with electronic transitions in the quinolinone core .
Q. What mechanistic approaches are used to study the biological activity of this compound in microbial signaling pathways?
- Methodological Answer :
- Quorum Sensing Assays : Test inhibition of Pseudomonas aeruginosa biofilm formation via GFP reporter strains to quantify signal interference .
- Metabolomic Profiling : Use LC-MS to track downstream metabolites (e.g., pyocyanin) altered by the compound’s interaction with PqsR receptors .
- Molecular Docking : Model the compound’s binding affinity to LasR or PqsD enzymes using AutoDock Vina, referencing crystallographic data from related quinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
